molecular formula C26H24N4O3S B2751239 ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate CAS No. 422531-91-7

ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2751239
CAS No.: 422531-91-7
M. Wt: 472.56
InChI Key: YHDZVZADPDMSAX-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in scientific research due to its diverse applications. This compound is characterized by its unique structure, which includes a quinazoline ring, a benzylamino group, and a thioacetamido linkage. It is primarily used in drug development, molecular imaging, and the study of protein-protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the benzylamino group and the thioacetamido linkage. The final step involves esterification to form the ethyl benzoate moiety. Common reagents used in these reactions include benzylamine, thiourea, and ethyl chloroformate. The reactions are usually carried out under controlled conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group or the thioacetamido linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the benzylamino group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity.

    3-phenylquinazoline-2,4(1H,3H)-dithione: Known for its biological activities, including antibacterial and anticancer properties

Uniqueness

ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate stands out due to its unique combination of a quinazoline ring and a thioacetamido linkage, which imparts distinct chemical and biological properties. Its ability to inhibit kinases and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 4-[[2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-2-33-25(32)19-12-14-20(15-13-19)28-23(31)17-34-26-29-22-11-7-6-10-21(22)24(30-26)27-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZVZADPDMSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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